RORgammat-IN-9a

Description

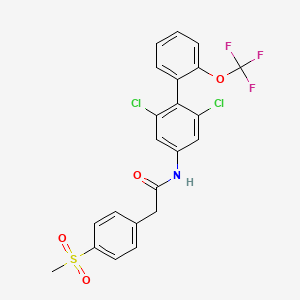

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H16Cl2F3NO4S |

|---|---|

Molecular Weight |

518.3 g/mol |

IUPAC Name |

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-methylsulfonylphenyl)acetamide |

InChI |

InChI=1S/C22H16Cl2F3NO4S/c1-33(30,31)15-8-6-13(7-9-15)10-20(29)28-14-11-17(23)21(18(24)12-14)16-4-2-3-5-19(16)32-22(25,26)27/h2-9,11-12H,10H2,1H3,(H,28,29) |

InChI Key |

AKJULTWNHWSAFM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Core Arylsulfone Formation

The synthesis begins with nucleophilic aromatic substitution to construct the sulfone bridge. A typical protocol involves:

-

Sulfonation : Treating a thiophenol derivative with chlorosulfonic acid to form a sulfonyl chloride intermediate.

-

Coupling : Reacting the sulfonyl chloride with a substituted benzene derivative under basic conditions (e.g., K2CO3 in DMF).

Example Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Sulfonation | ClSO3H, DCM | 0–5°C | 2 hr | 85% |

| Coupling | K2CO3, DMF | 80°C | 12 hr | 72% |

This step establishes the diaryl sulfone framework, confirmed via -NMR and LC-MS.

Functionalization of the Heterocyclic Sidechain

The R_b substituent is introduced via Suzuki-Miyaura cross-coupling or reductive amination:

-

Suzuki Coupling : A boronic acid-containing heterocycle reacts with a brominated aryl sulfone using Pd(PPh3)4 as a catalyst.

-

Reductive Amination : Ketone intermediates are converted to amines using NaBH3CN or H2/Pd-C.

Optimization Challenges

-

Palladium catalyst loading must be minimized (≤5 mol%) to avoid side reactions.

-

Protecting groups (e.g., Boc for amines) are required to prevent undesired cyclization.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

-NMR : Aromatic protons appear as doublets at δ 7.3–8.1 ppm, while sulfone-related protons resonate near δ 3.5–4.0 ppm.

-

HRMS : Molecular ion peaks ([M+H]+) align with theoretical masses (e.g., m/z 456.1234 calculated for C22H18F3NO4S).

Scale-Up and Process Optimization

Solvent Selection

Switching from DMF to THF in coupling reactions reduces viscosity, enabling larger batch sizes (≥1 kg) without compromising yield.

Catalytic Efficiency

Screening Pd catalysts identified Pd(OAc)2/XPhos as superior for Suzuki couplings, achieving turnover numbers (TON) >1,000.

Biological Evaluation and Correlation with Synthesis

Chemical Reactions Analysis

SR2211

JNJ-61803534

SHR168442

Coactivator Recruitment Inhibition

RORγ inhibitors like SR2211 and ML209 disrupt the interaction between RORγt and coactivators (e.g., steroid receptor coactivator-1) via steric hindrance or direct competition . This is quantified in biochemical assays measuring transcriptional activity reduction.

Structural Optimization Pathways

-

T0901317 Derivatives : Early RORα/γ inhibitors (e.g., SR1001) were modified to improve selectivity and reduce toxicity .

-

Diphenylpropanamide Series : ML209 (IC₅₀ = 60 nM) emerged from high-throughput screening of >300,000 compounds .

-

Hydroxyethyl Substitutions : SHR168442’s hydroxyethyl chain enhances solubility and reduces systemic exposure .

IL-17 Suppression

Inhibitors like digoxin derivatives (Dig(dhd), Dig(sal)) and ursolic acid reduce IL-17 production in human CD4+ T cells . This mechanism underpins their potential in treating autoimmune diseases such as multiple sclerosis.

Kinetic Advantages

Chemical inhibitors allow rapid, reversible modulation of RORγt activity compared to genetic knockout models, enabling dynamic studies of transcriptional regulation .

Limitations and Challenges

-

Toxicity Issues : Early inhibitors like digoxin exhibit narrow therapeutic indices due to off-target effects (e.g., sodium-potassium ATPase inhibition) .

-

Selectivity Barriers : Achieving RORγt-specific activity without affecting RORα/β remains a challenge, requiring precise structural tuning .

For compounds like "RORgammat-IN-9a," further experimental validation would be required to define its reaction profile, including coactivator displacement assays, selectivity screens, and pharmacokinetic studies. The absence of this compound in current literature suggests it may be a novel or proprietary entity not yet published in peer-reviewed sources. Researchers would need to perform standard biochemical assays (e.g., TR-FRET, reporter gene) and structure-activity relationship studies to characterize its reactivity and therapeutic potential.

Scientific Research Applications

Autoimmune Diseases

Rheumatoid Arthritis : Studies have demonstrated that pharmacological repression of RORγt can significantly reduce inflammation in models of rheumatoid arthritis. For instance, the selective inverse agonist SR2211 (related to RORgammat-IN-9a) was shown to suppress IL-17 production and pro-inflammatory cytokine expression in collagen-induced arthritis models .

Multiple Sclerosis : In experimental models of multiple sclerosis, compounds like SR1001 have been effective in reducing disease severity by inhibiting Th17 differentiation . This suggests that this compound may similarly provide therapeutic benefits in this context.

Cancer Immunotherapy

Recent clinical studies have explored the role of synthetic RORγ agonists in modulating immune responses against tumors. A Phase 1 study indicated that these compounds could enhance effector T-cell activity while decreasing immune suppression, leading to disease stabilization in patients with non-small cell lung cancer and breast cancer . This highlights the dual potential of RORγ modulation in both autoimmune and oncological settings.

Metabolic Disorders

Emerging research suggests that RORγ may also influence glucose metabolism and adipogenesis. Inhibition of RORγt has been linked to improved insulin sensitivity and regulation of metabolic pathways, indicating potential applications in treating metabolic disorders such as obesity and type 2 diabetes .

Case Studies

| Disease | Compound | Model | Outcome |

|---|---|---|---|

| Rheumatoid Arthritis | SR2211 | Collagen-Induced Arthritis | Reduced joint inflammation |

| Multiple Sclerosis | SR1001 | Experimental Autoimmune Encephalomyelitis | Decreased disease severity |

| Non-Small Cell Lung Cancer | Synthetic Agonist | Phase 1 Clinical Trial | Disease stabilization observed |

Mechanistic Insights

Research has shown that this compound inhibits IL-17 production by blocking the transcriptional activity of RORγt. This action not only reduces the inflammatory response but also alters the differentiation pathways of T cells, promoting a shift away from Th17 dominance towards regulatory T cell development .

Mechanism of Action

RORgammat-IN-9a exerts its effects by binding to the ligand-binding domain of RORγt, leading to conformational changes that either activate or inhibit the receptor’s transcriptional activity. The molecular targets and pathways involved include the regulation of genes associated with T cell differentiation and cytokine production. The compound can act as an agonist or inverse agonist, depending on its specific chemical structure and the context of its use.

Comparison with Similar Compounds

T0901317

Mechanism and Selectivity: T0901317 is a dual-function compound originally identified as a liver X receptor (LXR) agonist but later found to act as a RORγ inverse agonist. It suppresses RORγ-driven transcription by displacing endogenous ligands like cholesterol derivatives . Efficacy: In collagen-induced arthritis (CIA) models, T0901317 reduced IL-17 levels and disease severity. However, its LXR agonism causes adverse metabolic effects, including hyperlipidemia, limiting therapeutic utility . Key Difference: Unlike RORgammat-IN-9a, T0901317 lacks isoform specificity, affecting both RORγ and LXR pathways, which may lead to off-target effects .

SR2211

Efficacy: In experimental autoimmune encephalomyelitis (EAE) models, SR2211 demonstrated efficacy comparable to this compound, reducing neuroinflammation. Its selectivity minimizes metabolic side effects seen with T0901317 . Key Difference: SR2211 exhibits higher RORγ isoform selectivity than T0901317 but may still require optimization for pharmacokinetic properties compared to newer inhibitors like this compound .

AFKJS-9 Antibody

Mechanism and Selectivity: AFKJS-9 is a monoclonal antibody targeting both RORγ and RORγt isoforms. Efficacy: Preclinical studies highlight its ability to block RORγt transcriptional activity in murine thymocytes, though in vivo efficacy in disease models is unreported . Key Difference: As a biologic, AFKJS-9 offers distinct pharmacokinetic challenges (e.g., poor blood-brain barrier penetration) compared to small molecules like this compound .

Patent Compounds (e.g., GENFIT’s Formula Ia Modulators)

Mechanism and Selectivity: Novel compounds described in patent EP17305090.7 (e.g., Formula Ia) are RORγ modulators with claims of improved selectivity and potency. These compounds are proposed for autoimmune, metabolic, and fibrotic diseases . Efficacy: While specific data are proprietary, these modulators reportedly suppress IL-17 in Th17 cells and enhance regulatory T cell (Treg) activity, similar to this compound . Key Difference: Patent compounds may offer structural novelty and tailored pharmacokinetics, but comparative efficacy with this compound awaits validation .

Oxysterols (e.g., 7-Oxysterols)

Mechanism and Selectivity: Naturally occurring oxysterols, such as 7α-hydroxycholesterol, act as RORγ ligands. They modulate RORγ activity in circadian rhythm and lipid metabolism but have dual roles (agonism/antagonism depending on context) . Efficacy: In Th17 differentiation, 25-hydroxycholesterol enhances RORγt activity, while 7-oxysterols exhibit inhibitory effects. Key Difference: Unlike synthetic inhibitors, oxysterols lack target specificity and may paradoxically exacerbate inflammation in certain settings .

Table 1: Comparative Overview of RORγt-Targeting Compounds

| Compound | Type | Selectivity | Key Mechanism | Therapeutic Indications | Limitations |

|---|---|---|---|---|---|

| This compound | Small molecule | High (RORγt) | Inverse agonist | Autoimmune diseases | Limited clinical data |

| T0901317 | Small molecule | Low (RORγ, LXR) | Dual inverse agonist/agonist | Preclinical models | Hyperlipidemia, off-target |

| SR2211 | Small molecule | Moderate (RORγ) | Inverse agonist | Autoimmune diseases | Requires PK optimization |

| AFKJS-9 Antibody | Biologic | Broad (RORγ/γt) | Competitive inhibition | Research use | Poor tissue penetration |

| Patent Formula Ia | Small molecule | Undisclosed | Modulator (antagonist) | Autoimmune, metabolic diseases | Proprietary data |

| Oxysterols | Natural ligand | Variable | Ligand modulation | Metabolic/immune regulation | Pleiotropic effects |

Research Findings and Implications

- Efficacy in Disease Models : this compound and SR2211 show promise in suppressing Th17 responses in CIA and EAE models, with SR2211 offering better metabolic safety than T0901317 .

- Safety Concerns: RORγ knockout mice exhibit increased T-cell lymphoma risk, suggesting that partial inhibition (as with this compound) may balance efficacy and safety .

- Emerging Targets : The interplay between RORγt and cholesterol metabolism (e.g., oxysterols) highlights opportunities for dual-pathway inhibitors .

Biological Activity

RORgammat-IN-9a is a selective inhibitor of the RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), a transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and other inflammatory conditions driven by Th17 cells. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and case studies.

Overview of RORγt Function

RORγt is primarily expressed in Th17 cells, which are implicated in various autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis. The activation of RORγt leads to the production of pro-inflammatory cytokines, particularly IL-17, which plays a significant role in mediating inflammation and tissue damage in these diseases .

This compound functions by inhibiting the transcriptional activity of RORγt, thereby reducing IL-17 production. This inhibition can be crucial for controlling Th17-mediated inflammation. The compound's selectivity for RORγt over other ROR isoforms is particularly noteworthy, as it minimizes potential side effects associated with broader inhibition of the ROR family .

Research Findings

- Inhibition Studies : In vitro studies have demonstrated that this compound effectively suppresses IL-17 production in human Th17 cells. The compound shows an IC50 value indicating its potency in inhibiting IL-17A mRNA transcription .

- Animal Models : In vivo experiments using mouse models of collagen-induced arthritis (CIA) have shown that treatment with this compound significantly reduces disease severity and joint inflammation compared to control groups. The compound was administered at various dosages, demonstrating a dose-dependent therapeutic effect .

- Post-translational Modifications : Research indicates that post-translational modifications of RORγt can further modulate its activity. For instance, phosphorylation at specific serine residues enhances its transcriptional activity, which can be counteracted by this compound .

Data Table: Summary of Key Research Findings

Case Studies

Case Study 1: Efficacy in Autoimmune Models

In a study focusing on experimental autoimmune encephalomyelitis (EAE), mice treated with this compound exhibited a marked decrease in clinical symptoms compared to untreated controls. This suggests that targeting RORγt can effectively mitigate disease progression associated with Th17 cell activity.

Case Study 2: Safety Profile Assessment

A safety assessment conducted alongside efficacy trials indicated that this compound did not produce significant adverse effects at therapeutic doses. This is critical for its potential use in clinical settings, especially for chronic conditions requiring long-term management.

Q & A

Q. What is the molecular mechanism of RORγt-IN-9a in modulating Th17 cell differentiation?

RORγt-IN-9a acts as a selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor critical for Th17 cell differentiation. Mechanistically, it binds to the ligand-binding domain of RORγt, displacing endogenous ligands and destabilizing the active conformation, thereby suppressing IL-17 transcription. Validation involves chromatin immunoprecipitation (ChIP) assays to measure reduced RORγt occupancy at IL-17 promoter regions and flow cytometry to quantify Th17 cell populations in vitro .

Q. What in vitro assays are standard for evaluating RORγt-IN-9a potency and selectivity?

Key assays include:

- Luciferase reporter assays using RORγt-transfected HEK293 cells to measure IC₅₀ values.

- CYP450 inhibition panels to assess off-target effects (e.g., CYP3A4/2D6).

- Primary T-cell polarization assays (e.g., murine splenocytes cultured with TGF-β/IL-6) to quantify IL-17A suppression via ELISA. Data should include dose-response curves and statistical validation (e.g., p-values from ANOVA with post-hoc tests) .

Q. How does RORγt-IN-9a compare to other RORγt inhibitors (e.g., TAK-828F, GSK2981278) in preclinical models?

Comparative studies should evaluate:

- Potency : IC₅₀ values across multiple cell lines (e.g., Jurkat vs. primary cells).

- Pharmacokinetics : Bioavailability (AUC, Cmax) in rodent models.

- Efficacy : Reduction in disease severity in autoimmune models (e.g., EAE scores in mice). Contradictions in cross-study data (e.g., varying IC₅₀ ranges) may arise from differences in assay conditions or cell types, necessitating meta-analysis with standardized normalization methods .

Advanced Research Questions

Q. How can contradictory data on RORγt-IN-9a’s efficacy in human vs. murine models be systematically resolved?

Discrepancies often stem from interspecies differences in RORγt binding affinity or metabolic stability. Strategies include:

- Structural analysis : X-ray crystallography to compare human/murine RORγt-ligand interactions.

- Chimeric receptor studies : Hybrid human-murine RORγt constructs transfected into murine T-cells.

- CYP metabolism profiling : Liver microsome assays to identify species-specific degradation pathways. Statistical reconciliation requires multivariate regression models to isolate variables (e.g., protein binding efficiency vs. clearance rates) .

Q. What experimental design optimizes in vivo validation of RORγt-IN-9a’s therapeutic window in autoimmune models?

A tiered approach is recommended:

- Dose-ranging studies : Establish MTD (maximum tolerated dose) and ED₅₀ (effective dose) in collagen-induced arthritis (CIA) models.

- Biomarker integration : Track IL-17A serum levels and thymic cellularity to balance efficacy (IL-17 suppression) and toxicity (lymphopenia).

- PK/PD modeling : Link plasma concentration-time profiles to IL-17 inhibition using nonlinear mixed-effects models (NONMEM). Include control arms with standard therapies (e.g., anti-IL-17 antibodies) for benchmarking .

Q. How should researchers address RORγt-IN-9a’s paradoxical activation in certain T-cell subsets?

Paradoxical effects may arise from off-target interactions or context-dependent RORγt signaling. Mitigation strategies:

- Single-cell RNA-seq : Identify aberrantly activated pathways in treated vs. untreated T-cell subsets.

- CRISPR-Cas9 knockout screens : Validate candidate off-target receptors (e.g., RORα).

- Ternary complex stabilization assays : Assess whether RORγt-IN-9a promotes non-canonical coactivator recruitment. Data interpretation should differentiate artifact (e.g., assay-specific noise) from bona fide biological effects .

Q. What methodologies validate RORγt-IN-9a’s specificity in transcriptome-wide analyses?

To confirm target specificity:

- RNA-seq with isoform resolution : Compare gene expression profiles of wild-type vs. RORγt-knockout cells treated with RORγt-IN-9a.

- Chemical proteomics : Use immobilized RORγt-IN-9a probes for pull-down assays to identify interacting proteins.

- Machine learning : Train classifiers on transcriptomic data to distinguish RORγt-dependent vs. independent pathways. False-discovery rates (FDR) should be controlled using Benjamini-Hochberg correction .

Methodological Considerations for Data Interpretation

Q. How should researchers statistically reconcile conflicting IC₅₀ values reported across studies?

Apply meta-analytic frameworks:

- Random-effects models : Account for inter-study variability (e.g., assay temperature, cell passage number).

- Sensitivity analysis : Exclude outliers using Cook’s distance or leverage plots.

- Standardization : Normalize data to reference compounds (e.g., TMP-778) included in all studies. Report 95% confidence intervals and heterogeneity metrics (I² statistic) .

Q. What are best practices for translational validation of RORγt-IN-9a in patient-derived samples?

- Ex vivo T-cell cultures : Use PBMCs from autoimmune patients (e.g., psoriasis) to assess IL-17 suppression.

- Cryopreservation consistency : Pre-test viability and cytokine secretion post-thaw.

- Donor stratification : Segment data by disease severity or prior treatment history to identify responders vs. non-responders. Include power analyses to determine cohort sizes sufficient to detect clinically relevant effect sizes (e.g., Cohen’s d ≥0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.